molecular formula C8H4ClN3S2 B14661641 2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate CAS No. 37525-32-9

2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate

Cat. No.: B14661641
CAS No.: 37525-32-9
M. Wt: 241.7 g/mol
InChI Key: VCWIGPSNHDYZHG-UHFFFAOYSA-N
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Description

6-chloro-4-thiocyanato-benzothiazol-2-ylamine is a derivative of benzothiazole, an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents and thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by the reaction with potassium thiocyanate to introduce the thiocyanate group .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot synthesis methods to enhance efficiency and reduce costs. These methods involve the use of commercially available reagents and green chemistry principles to minimize the formation of side products and avoid toxic solvents .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-thiocyanato-benzothiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 6-chloro-4-aminobenzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiocyanate group can interact with metal ions in biological systems, affecting enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-thiocyanato-benzothiazol-2-ylamine is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, allows for unique interactions with biological molecules and metal ions, making it valuable in various research applications .

Properties

CAS No.

37525-32-9

Molecular Formula

C8H4ClN3S2

Molecular Weight

241.7 g/mol

IUPAC Name

(2-amino-6-chloro-1,3-benzothiazol-4-yl) thiocyanate

InChI

InChI=1S/C8H4ClN3S2/c9-4-1-5(13-3-10)7-6(2-4)14-8(11)12-7/h1-2H,(H2,11,12)

InChI Key

VCWIGPSNHDYZHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)SC#N)Cl

Origin of Product

United States

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